molecular formula C7H7BrOS B15324792 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B15324792
M. Wt: 219.10 g/mol
InChI Key: UOTZJFVYTBJVKW-OWOJBTEDSA-N
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Description

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol represents a valuable bifunctional synthetic intermediate that combines a bromothiophene moiety with an unsaturated alcohol functionality in a single molecular architecture. This compound features a 4-bromothiophene heterocycle, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the construction of extended π-conjugated systems for organic electronic applications . The prop-2-en-1-ol (allylic alcohol) chain attached to the thiophene ring provides additional synthetic versatility, functioning as both a hydrogen bond donor through its hydroxyl group and a reactive handle for further functionalization including oxidation to aldehydes, esterification, or participation in cyclization reactions. In materials science research, this bromothiophene derivative serves as a key precursor for the development of conductive polymers, organic semiconductors, and advanced polymer systems with tailored properties . Researchers utilize this compound in the synthesis of modified acrylic resins and aqueous polyurethane dispersions, where it functions as a building block that can be incorporated into polymer backbones to enhance material performance characteristics . The electron-rich thiophene ring system, when incorporated into conjugated polymers, contributes to charge transport properties, while the bromine substituent allows for precise structural elaboration through various cross-coupling methodologies . In pharmaceutical research, the compound serves as a scaffold for the development of bioactive molecules, with the bromothiophene moiety often appearing in structures with demonstrated biological activity. The allylic alcohol segment provides a handle for further molecular diversification through reactions such as etherification, acylation, or nucleophilic substitution. This chemical is offered as a high-purity research-grade material suitable for controlled laboratory applications. It is strictly intended for research purposes in qualified laboratory settings only and is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and implement appropriate engineering controls when handling this compound.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5,9H,3H2/b2-1+

InChI Key

UOTZJFVYTBJVKW-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=C1Br)/C=C/CO

Canonical SMILES

C1=C(SC=C1Br)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a condensation reaction with propargyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Substituent Functional Group Molecular Weight (g/mol) Notable Properties References
This compound Br (4-thiophene) Allylic alcohol (propenol) ~217.08 (calculated) Conjugated double bond, H-bond donor capacity N/A
3-(4-Chlorothiophen-2-yl)propan-1-ol Cl (4-thiophene) Alcohol (propanol) 176.66 Saturated chain, reduced steric hindrance
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Br (α-position) α,β-unsaturated ketone ~313.20 High crystallinity, electrophilic β-carbon
4-Bromo-2-thiophenecarboxylic acid Br (4-thiophene) Carboxylic acid 191.02 High acidity, metal coordination ability N/A

Research Findings and Implications

  • Electronic Effects : Bromine’s strong electron-withdrawing nature in This compound likely enhances its reactivity in Suzuki-Miyaura couplings compared to chlorine analogs .
  • Brominated thiophenes are also explored as kinase inhibitors.
  • Synthetic Challenges: The propenol group’s sensitivity to oxidation necessitates careful handling, unlike the more stable chalcone derivatives .

Biological Activity

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound features a brominated thiophene moiety linked to a prop-2-en-1-ol group. The presence of the bromine atom enhances its electrophilic characteristics, potentially influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, with preliminary results suggesting significant inhibition of growth in certain pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it possesses cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MDA-MB-23112.51
A54915.00
4T120.00

The mechanism through which this compound exerts its biological effects is believed to involve several pathways:

  • Electrophilic Interactions : The bromine substituent allows the compound to act as an electrophile, facilitating nucleophilic attacks by biological molecules.
  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory responses, such as elastase and superoxide anion production in neutrophils, indicating potential anti-inflammatory properties .
  • Induction of Apoptosis : The anticancer activity may be linked to the induction of apoptosis in tumor cells, although further research is necessary to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Neutrophil Activation : A study demonstrated that derivatives of prop-2-en-1-one compounds, including those with thiophene substituents, inhibited fMLF-induced superoxide generation and elastase release in human neutrophils, suggesting a role in modulating inflammatory responses .
  • Anticancer Efficacy : In vitro studies showed promising results for the compound against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be achieved via:

  • Condensation reactions : Reacting bromothiophene derivatives with propargyl alcohols under acid/base catalysis. For example, highlights condensation reactions for structurally similar thiophene-bromophenyl compounds, emphasizing temperature control (80–120°C) and solvent selection (e.g., THF or DMF) .
  • Friedel-Crafts alkylation : As demonstrated in , Lewis acids like AlCl₃ can facilitate electrophilic substitution on thiophene rings, though steric effects from the bromine substituent may require optimized catalyst ratios (e.g., 1:1.2 substrate:catalyst) .

Q. Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track carbonyl or hydroxyl group formation.
  • Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30% yield improvement at 100°C for 20 minutes) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer : Key techniques include:

Technique Purpose Example Data
¹H/¹³C NMR Assign stereochemistry and confirm substituent positions.In , aromatic protons in similar compounds resonate at δ 7.2–7.8 ppm, while allylic protons appear at δ 4.5–5.5 ppm .
IR Spectroscopy Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C-Br at 500–600 cm⁻¹) .
Mass Spectrometry Confirm molecular weight (e.g., MW 245.1 g/mol for C₇H₆BrOS) and fragmentation patterns .

Q. Resolving Conflicts :

  • Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions.
  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for SN2 reactions at the bromine site. For example, used B3LYP/6-311+G(d,p) to model reaction pathways in bromothiophene derivatives, identifying transition states with ΔG‡ ≈ 25–30 kcal/mol .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., bromine atom) to predict nucleophilic attack sites .

Q. Experimental Validation :

  • Synthesize derivatives (e.g., replacing Br with -CN or -NH₂) and compare reaction rates with computational predictions .

Q. What strategies address contradictory biological activity data for bromothiophene derivatives in antimicrobial assays?

Methodological Answer : Contradictions often arise from:

  • Variability in microbial strains : Standardize assays using ATCC reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) .
  • Degradation during testing : Implement continuous cooling (4°C) to stabilize compounds in solution, as noted in for organic degradation mitigation .

Q. Statistical Approaches :

  • Use multivariate analysis (e.g., PCA) to differentiate bioactivity contributions from structural features (e.g., bromine position, hydroxyl group) .

Q. How do stereochemical outcomes impact the catalytic hydrogenation of this compound?

Methodological Answer :

  • Catalyst Selection : Pd/C or Raney Ni preferentially hydrogenate the double bond, but stereoselectivity depends on substrate conformation. reports 85% cis selectivity for similar enols using H₂ (1 atm) and Pd/C (5% wt) in ethanol .
  • Monitoring : Use polarimetry or chiral HPLC to quantify enantiomeric excess (e.g., >90% ee achieved with (-)-DIP-Cl as a chiral catalyst) .

Q. What are the limitations of X-ray crystallography in resolving the solid-state structure of bromothiophene derivatives?

Methodological Answer :

  • Crystal Quality : Poorly diffracting crystals (common with flexible hydroxyl groups) require cryocooling (100 K) to reduce thermal motion, as in (R factor = 0.038) .
  • Disorder : Bromine atoms may exhibit positional disorder; refine using SHELXL with constraints on occupancy factors .

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